

Unveiling Olivine's Demise: A Comparative Guide to its Dissolution in Acidic Environments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium iron silicate*

Cat. No.: *B099447*

[Get Quote](#)

For researchers, scientists, and professionals in drug development exploring biomineralization and material degradation, understanding the dissolution kinetics of minerals like olivine is paramount. This guide provides a comprehensive comparison of olivine dissolution rates in various acidic environments, supported by experimental data and detailed protocols to aid in reproducible research.

The breakdown of olivine, a **magnesium iron silicate**, in acidic conditions is a fundamental process in geochemistry with implications for carbon sequestration, nutrient cycling, and industrial applications. The rate of this dissolution is highly dependent on the nature of the acid, its concentration (pH), and temperature. This guide synthesizes findings from multiple studies to offer a clear comparison between different acidic media.

Comparative Dissolution Rates of Olivine

The dissolution of olivine is significantly influenced by the pH of the surrounding solution, with rates generally increasing as pH decreases^{[1][2]}. However, the type of acid also plays a crucial role, affecting the reaction kinetics through different mechanisms such as complexation and the formation of passivating layers. The following table summarizes olivine dissolution rates in various inorganic and organic acids, compiled from multiple studies. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.

Acid Type	Acid	pH	Temperature (°C)	Olivine Type (Forsterite % if specified)	Dissolution Rate (mol/m²/s)	Reference / Notes
Inorganic	Hydrochloric Acid (HCl)	2	25	Forsterite (Fo91)	$\sim 1 \times 10^{-10}$	General trend from multiple studies [1] [3]
Sulfuric Acid (H ₂ SO ₄)		2	25	Forsterite (Fo93)	Slightly lower than HCl	Formation of a silica-rich passivation layer can inhibit dissolution [4]
Nitric Acid (HNO ₃)		-	-		Data less common, expected to be similar to other strong acids	[5]
Organic	Citric Acid	3	25	Forsterite	Significantly enhanced vs. HCl at the same pH	Chelation of Mg ²⁺ by citrate accelerates dissolution [1][3]
	Oxalic Acid	3	25	Forsterite	Enhanced dissolution	Forms strong complexes

				with cations on the olivine surface
Acetic Acid	4	25	Forsterite	Modest enhancem ent
Formic Acid	4	25	Forsterite	Modest enhancem ent

Key Observations:

- Inorganic Acids: Strong inorganic acids like HCl and H₂SO₄ promote dissolution primarily through proton-promoted dissolution[6][7]. The reaction rate in sulfuric acid can be slightly lower than in hydrochloric acid under certain conditions, which is attributed to the formation of a passivating silica-rich layer on the olivine surface that hinders further reaction[4].
- Organic Acids: Organic acids can significantly enhance olivine dissolution rates, even at higher pH values compared to inorganic acids[1][4]. This enhancement is largely due to the ability of their conjugate bases (e.g., citrate, oxalate) to form stable complexes with magnesium and iron ions at the mineral surface, effectively pulling them into solution[3].

Experimental Protocols

To ensure reproducibility and accuracy in studying olivine dissolution, a well-defined experimental protocol is crucial. The following methodology is a generalized procedure based on common practices using a flow-through reactor system, which allows for the maintenance of steady-state conditions far from equilibrium[3][8].

1. Olivine Sample Preparation:

- **Crushing and Sieving:** High-purity olivine crystals (e.g., San Carlos olivine) are crushed using a mortar and pestle. The crushed material is then sieved to obtain a specific grain size fraction (e.g., 100-200 μm).
- **Cleaning:** The sieved olivine grains are ultrasonically cleaned in ethanol or acetone to remove fine particles and organic contaminants. This is followed by rinsing with deionized water until the rinse water is clear.
- **Drying:** The cleaned olivine is dried in an oven at a controlled temperature (e.g., 60°C) overnight.
- **Surface Area Characterization:** The specific surface area of the olivine powder is determined using the Brunauer-Emmett-Teller (BET) method with nitrogen gas adsorption. This is a critical parameter for normalizing dissolution rates.

2. Flow-Through Reactor Setup:

- A mixed-flow reactor is typically used, where the acidic solution is continuously pumped through a chamber containing a known mass of the prepared olivine sample[3][9].
- The reactor is placed in a temperature-controlled water bath to maintain a constant experimental temperature.
- The acidic solution of the desired composition and pH is prepared using deionized water and analytical grade acids. The pH of the solution is continuously monitored.
- A peristaltic pump is used to maintain a constant flow rate of the acidic solution through the reactor.

3. Dissolution Experiment:

- A known mass of the prepared olivine is placed in the reactor chamber.
- The acidic solution is pumped through the reactor at a set flow rate and temperature.
- The effluent solution is collected at regular time intervals.

- The experiment is run until a steady-state dissolution rate is achieved, which is indicated by constant concentrations of dissolved silicon (Si), magnesium (Mg), and iron (Fe) in the effluent.

4. Sample Analysis:

- The collected effluent samples are filtered (e.g., through a 0.2 μm syringe filter) to remove any fine particles.
- The concentrations of dissolved Si, Mg, and Fe in the filtered samples are measured using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
- The dissolution rate (R) is calculated using the following formula:
 - $$R = (C * Q) / (A * M)$$
 - Where:
 - C is the steady-state concentration of a specific element (e.g., Si) in the effluent (mol/L)
 - Q is the flow rate of the solution (L/s)
 - A is the specific surface area of the olivine (m^2/g)
 - M is the initial mass of the olivine in the reactor (g)

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining olivine dissolution rates in a laboratory setting.

Caption: Experimental workflow for olivine dissolution rate measurement.

This guide provides a foundational understanding of the factors influencing olivine dissolution in acidic environments. For researchers, this comparative data and detailed methodology offer a starting point for further investigation into mineral-fluid interactions, which is crucial for

applications ranging from geological carbon storage to the development of novel drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. repository.geologyscience.ru [repository.geologyscience.ru]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Impact of sulfuric and nitric acids on carbonate dissolution, and the associated deficit of CO₂ uptake in the upper-middle reaches of the Wujiang River, China - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. minsocam.org [minsocam.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling Olivine's Demise: A Comparative Guide to its Dissolution in Acidic Environments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099447#comparing-the-dissolution-rates-of-olivine-in-different-acidic-environments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com